(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a methoxybenzyl group and a benzofuran moiety. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the substituents. Common synthetic routes may include the use of thiosemicarbazide and appropriate aldehydes or ketones under acidic or basic conditions to form the thiazolidinone core. The reaction conditions often involve refluxing in solvents such as ethanol or methanol .
Industrial production methods for such complex organic compounds may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzofuran moieties, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines .
Scientific Research Applications
(5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial activity, and other biochemical processes.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl and benzofuran substituents may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .
Comparison with Similar Compounds
Similar compounds to (5Z)-3-(4-methoxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one include other thiazolidinone derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples include:
- (5Z)-3-(4-chlorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(4-hydroxybenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C21H19NO3S2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(5Z)-3-[(4-methoxyphenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19NO3S2/c1-13-9-16-10-15(5-8-18(16)25-13)11-19-20(23)22(21(26)27-19)12-14-3-6-17(24-2)7-4-14/h3-8,10-11,13H,9,12H2,1-2H3/b19-11- |
InChI Key |
JQKQNEODIJTSSE-ODLFYWEKSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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